FTI 276

Übersicht

Beschreibung

FTI 276 is a highly potent and selective farnesyltransferase inhibitor. It is a CAAX peptidomimetic of the carboxyl terminal of Ras proteins, designed to inhibit the farnesylation of the Ras oncoprotein, which is crucial for its cancer-causing activity . Farnesylation is a post-translational modification that allows Ras proteins to anchor to the plasma membrane, where they relay growth regulatory signals from receptor tyrosine kinases to various cell signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: FTI 276 wird als Tetrapeptidmimetikum synthetisiert. Die Synthese umfasst die Kupplung spezifischer Aminosäuren und anschließende Modifikationen, um die gewünschte Peptidomimetikumstruktur zu erreichen. Die wichtigsten Schritte umfassen:

- Kupplung von Aminosäuren unter Verwendung standardmäßiger Peptidsynthesetechniken.

- Einführung einer Phenylgruppe und einer Mercaptopropylgruppe, um das CAAX-Motiv nachzuahmen.

- Abschließende Modifikationen, um die Stabilität und Selektivität der Verbindung zu verbessern .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet großtechnische Peptidsynthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten. Das Verfahren umfasst:

- Automatische Festphasenpeptidsynthese (SPPS) zur effizienten Kupplung von Aminosäuren.

- Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschten Reinheitsgrade zu erreichen.

- Lyophilisation, um das Endprodukt in einer stabilen, festen Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: FTI 276 unterliegt in erster Linie Reaktionen, die mit seiner Rolle als Farnesyltransferase-Inhibitor zusammenhängen. Dazu gehören:

Hemmung der Farnesylierung: this compound hemmt die Farnesylierung von Ras-Proteinen, indem es an das aktive Zentrum der Farnesyltransferase bindet und so den Transfer der Farnesylgruppe zum Ras-Protein verhindert.

Wechselwirkung mit zellulären Proteinen: this compound interagiert mit verschiedenen zellulären Proteinen, die am Ras-Signalweg beteiligt sind, was zu Veränderungen der Zellsignalisierung und des Wachstums führt.

Häufige Reagenzien und Bedingungen:

Dithiothreitol (DTT): Wird verwendet, um den reduzierten Zustand von Thiolgruppen während der Synthese und Reaktionen aufrechtzuerhalten.

Farnesylpyrophosphat (FPP): Das natürliche Substrat für Farnesyltransferase, das durch this compound kompetitiv gehemmt wird.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

FTI 276 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Studien der Zellsignalisierung: Forscher verwenden this compound, um den Ras-Signalweg und seinen Einfluss auf Zellwachstum, -differenzierung und -apoptose zu untersuchen.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Farnesyltransferase-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Biochemische Forschung: Die Verbindung wird verwendet, um die biochemischen Mechanismen der Farnesylierung und ihre Rolle in verschiedenen zellulären Prozessen zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Farnesyltransferase hemmt, das für die Farnesylierung von Ras-Proteinen verantwortlich ist. Der Mechanismus umfasst:

Bindung an Farnesyltransferase: this compound bindet an das aktive Zentrum der Farnesyltransferase und verhindert so den Transfer der Farnesylgruppe von Farnesylpyrophosphat zum Ras-Protein.

Störung der Ras-Signalisierung: Durch die Hemmung der Farnesylierung verhindert this compound, dass Ras-Proteine an der Plasmamembran verankert werden, wodurch ihre Fähigkeit, Wachstumssignale weiterzuleiten, gestört und die Apoptose in Krebszellen gefördert wird.

Wirkmechanismus

FTI 276 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of Ras proteins. The mechanism involves:

Binding to Farnesyltransferase: this compound binds to the active site of farnesyltransferase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate to the Ras protein.

Disruption of Ras Signaling: By inhibiting farnesylation, this compound prevents Ras proteins from anchoring to the plasma membrane, thereby disrupting their ability to relay growth signals and promoting apoptosis in cancer cells.

Selective Inhibition: this compound is highly selective for farnesyltransferase and does not significantly inhibit the related enzyme geranylgeranyltransferase I, making it a valuable tool for studying Ras-specific pathways.

Vergleich Mit ähnlichen Verbindungen

FTI 276 wird mit anderen Farnesyltransferase-Inhibitoren und ähnlichen Verbindungen verglichen:

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung der Farnesyltransferase aus, was es zu einer einzigartigen und wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

FTI-276 is a farnesyltransferase inhibitor (FTI) that has garnered attention in cancer research due to its ability to inhibit the growth of tumors associated with oncogenic Ras proteins. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of FTI-276, including its mechanisms of action, effects in different cell lines, and implications for cancer therapy.

FTI-276 targets the farnesyltransferase enzyme, which is crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly the Ras family of proteins. By inhibiting farnesylation, FTI-276 disrupts the localization and function of Ras proteins, leading to altered signaling cascades that promote cell proliferation and survival.

Key Mechanisms:

- Inhibition of Ras Processing : FTI-276 effectively inhibits the processing of H- and N-Ras in human lung carcinoma cell lines (Calu-1 and A549), which are characterized by K-Ras mutations and p53 deletions .

- Induction of Apoptosis : The compound has been shown to restore apoptotic pathways in cancer cells by damaging the biological functions of oncogenic Ras, thus inhibiting tumor growth .

- Alteration of RhoB Activity : FTI-276 promotes a gain of geranylgeranylated RhoB (RhoB-GG), which is associated with loss of growth-promoting activity in Ras-transformed cells. This alteration leads to phenotypic reversion and cell growth inhibition .

In Vitro Studies

FTI-276 has demonstrated significant antiproliferative effects across various cancer cell lines:

- Lung Carcinoma : In Calu-1 and A549 cells, FTI-276 inhibited cell growth and induced apoptosis through mechanisms involving the Ras-MAPK pathway .

- Non-Small Cell Lung Cancer (NSCLC) : The compound showed efficacy against NSCLC cells with K-Ras mutations, leading to reduced viability and increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Calu-1 | 0.5 | Inhibition of Ras processing |

| A549 | 0.7 | Induction of apoptosis via Ras pathway |

| HCT116 | 0.6 | Alteration of RhoB activity |

In Vivo Studies

In animal models, particularly nude mice:

- FTI-276 significantly inhibited tumor growth in xenograft models derived from human lung carcinoma cells . The compound's effectiveness was linked to its ability to interfere with oncogenic signaling pathways.

Case Studies

Case Study 1: Lung Carcinoma Treatment

A study involving nude mice implanted with A549 cells demonstrated that treatment with FTI-276 resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct inhibition of Ras processing and induction of apoptosis through the activation of p21WAF1, a cyclin-dependent kinase inhibitor .

Case Study 2: RhoB-GG Induction

In another investigation, researchers expressed RhoB-GG in Ras-transformed cells treated with FTI-276. The results indicated that RhoB-GG not only inhibited cell growth but also induced phenotypic reversion similar to that observed with FTI treatment, suggesting a potential therapeutic strategy for targeting oncogenic Ras pathways independent of direct farnesylation inhibition .

Eigenschaften

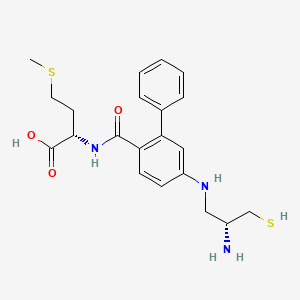

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDDEATQSBHHL-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124981 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-72-1 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.